![molecular formula C21H18ClN5O3S B3404850 Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate CAS No. 1251601-60-1](/img/structure/B3404850.png)
Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate
Overview
Description
This compound, also known as ETHYL 4-{[(7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-6-YL)CARBONYL]AMINO}BENZOATE, has a linear formula of C22H20N2O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of potential kinase inhibitors, such as this compound, has been reported . The process involves a high-yielding sequence carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction is used as a key step in the sequence .Molecular Structure Analysis
The compound has a molecular weight of 392.415 .Chemical Reactions Analysis
The compound is part of a highly interesting heterocyclic structural class, and has been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate” could potentially be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Multicomponent Reactions
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The compound could potentially be used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Antiviral Agents
Some 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, “Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate” could potentially be explored for its antiviral properties.
Inhibitor of RNA-dependent RNA Polymerase Enzyme
Certain 4-hydroxy-2 (1 H)-quinolinone derivatives have been described to be inhibitors of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . Given the structural similarity, the compound could potentially be explored for its inhibitory properties against this enzyme.
Synthesis of Coumarin Derivatives
7-Hydroxy-4-substituted coumarins not only have their own biological activities and applications in optical materials but also can be used as key intermediates for the construction of many other derivatives . The compound “Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate” could potentially be used in the synthesis of these coumarin derivatives.
Biological and Pharmaceutical Activities
Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The compound , being an indole derivative, could potentially be explored for its biological and pharmaceutical activities.
Mechanism of Action
Target of Action
It has been found to exhibit potent and selective antifungal activity againstCryptococcus species . Cryptococcus neoformans and Cryptococcus gattii are known to cause fatal invasive infections, especially in immunocompromised patients .
Mode of Action
It has been shown to have potent in vitro and in vivo antifungal activity against cryptococcus spp with MIC values less than 1 μg/mL .
Biochemical Pathways
The compound’s potent antifungal activity suggests that it may interfere with essential biochemical pathways in cryptococcus spp, leading to their inhibition and death .
Pharmacokinetics
The compound’s potent in vivo antifungal efficacy suggests that it may have favorable pharmacokinetic properties that allow it to reach its target site of action and exert its antifungal effects .
Result of Action
The compound’s antifungal action results in a significant reduction in fungal burden and a significant extension of survival time in a wax moth larval fungal infection model . This suggests that the compound may have potential therapeutic applications in the treatment of infections caused by Cryptococcus spp .
properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)31-13-14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKIQPGDPSUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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